2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide
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Overview
Description
2-(3-Butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is an intriguing compound known for its versatility in various scientific research fields. Its unique structure, integrating elements of thieno-pyrimidine and fluorophenyl groups, contributes to its multifaceted applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide involves multiple steps. Initial stages typically include the formation of the thieno-pyrimidine scaffold through a cyclization reaction. Subsequent functionalization is carried out under specific conditions to introduce the butyl group and acetamide moiety, often involving reagents like alkyl halides and amines.
Industrial Production Methods: : On an industrial scale, production may be optimized for higher yield and purity using continuous flow reactors. Reactions are usually performed under controlled temperature and pressure, utilizing catalysts to enhance reaction efficiency. This method ensures scalability and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions, including:
Reduction: : Reduction typically occurs at the thieno-pyrimidine ring.
Substitution: : Occurs at the fluoro-phenyl ring, where halogen exchange reactions are common.
Common Reagents and Conditions: : Reagents such as sodium borohydride for reductions, hydrogen peroxide for oxidations, and halogenating agents for substitutions are frequently used. Conditions often involve specific solvents like dichloromethane or acetonitrile to favor desired transformations.
Major Products Formed: : Depending on the reaction type, products can vary from oxidized derivatives to substituted phenyl variants, which may have altered biological or chemical properties.
Scientific Research Applications
2-(3-Butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is used across various fields:
Chemistry: : Studied for its role in catalytic processes and as a precursor for more complex organic compounds.
Biology: : Examined for its potential effects on cellular processes, including its role as a biochemical probe.
Medicine: : Investigated for therapeutic applications, particularly in fields like oncology or neurology, due to its ability to interact with specific molecular targets.
Industry: : Applied in materials science for the development of novel polymers and advanced materials.
Mechanism of Action
The compound's mechanism of action revolves around its interaction with specific molecular targets, such as enzymes or receptors. It often functions by binding to active sites, inhibiting or activating biological pathways. These interactions can lead to changes in cellular signaling, which are crucial for its effects in medicinal applications.
Comparison with Similar Compounds
When compared to other thieno-pyrimidine derivatives or fluorophenyl acetamides, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide stands out due to its unique structural features. Its butyl substitution and specific functional groups contribute to its distinct reactivity and applications.
Similar Compounds
Thieno[3,2-d]pyrimidin-1(2H)-yl derivatives
Fluorophenyl acetamides
Compounds with 2,4-dioxo functional groups
Conclusion
This compound is a compound with vast potential in scientific research and industry. Its detailed study enhances our understanding of complex chemical interactions and paves the way for new applications in various fields.
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Properties
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-7-5-4-6-12(13)19/h4-8,10H,2-3,9,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIAQNHYGIAPMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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